Xylosan
Overview
Description
Xylosan is a carbohydrate derivative with the molecular formula C5H8O4. It is a furanose form of arabinose, a five-carbon sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylosan can be synthesized through regioselective and stereospecific β-arabinofuranosylation. This process involves the use of a boronic acid catalyst under mild conditions. The glycosylation reactions proceed smoothly with a variety of diols, triols, and unprotected sugar acceptors, yielding the corresponding β-arabinofuranosides in high yields with complete β-stereoselectivity and high regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods involving boronic acid catalysts can be scaled up for industrial applications. The mild reaction conditions and high yields make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Xylosan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arabinonic acids.
Reduction: Reduction reactions can convert it into arabinitol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Arabinonic acids
Reduction: Arabinitol
Substitution: Various substituted arabinofuranosides
Scientific Research Applications
Xylosan has several applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Xylosan involves its participation in glycosidic bond formation and cleavage. Enzymes such as α-L-arabinofuranosidases catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3-, or α-1,5-linked L-arabinofuranosyl residues from arabinose-substituted polysaccharides or oligosaccharides. This enzymatic activity is crucial for the bioconversion of lignocellulosic biomass .
Comparison with Similar Compounds
Similar Compounds
Arabinose: A five-carbon sugar that is the precursor to Xylosan.
Arabinofuranosides: Compounds containing the arabinofuranose moiety.
Arabinogalactan: A polysaccharide containing arabinofuranose units.
Uniqueness
This compound is unique due to its specific structure and the regioselective and stereospecific synthesis methods.
Properties
IUPAC Name |
(1R,4R,5R,6R)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-3-2-1-8-5(9-2)4(3)7/h2-7H,1H2/t2-,3+,4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJJPEGOLXZHDM-KKQCNMDGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O1)O2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030107 | |
Record name | Xylosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-91-4, 51246-94-7 | |
Record name | 1,5-Anhydro-β-D-xylofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51246-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydroarabinofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylosan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XYLOSAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V9MT8B2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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